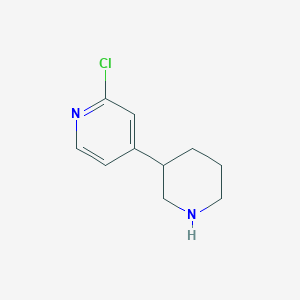
3-(Ethoxymethyl)-2,4-dimethylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxymethyl)-2,4-dimethylpentan-3-ol is an organic compound characterized by its unique molecular structure. This compound is part of the alcohol family, featuring an ethoxymethyl group attached to a pentan-3-ol backbone. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 3-(Ethoxymethyl)-2,4-dimethylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpentan-3-one with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
3-(Ethoxymethyl)-2,4-dimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alkanes.
Scientific Research Applications
3-(Ethoxymethyl)-2,4-dimethylpentan-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Ethoxymethyl)-2,4-dimethylpentan-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Ethoxymethyl)-2,4-dimethylpentan-3-ol can be compared with other similar compounds, such as:
2,4-Dimethylpentan-3-ol: Lacks the ethoxymethyl group, resulting in different chemical properties and reactivity.
3-(Methoxymethyl)-2,4-dimethylpentan-3-ol: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, leading to variations in reactivity and applications.
3-(Ethoxymethyl)-2,4-dimethylhexan-3-ol: An extended carbon chain, which affects its physical and chemical properties.
Properties
CAS No. |
142534-87-0 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3-(ethoxymethyl)-2,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C10H22O2/c1-6-12-7-10(11,8(2)3)9(4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
VIKDTCYWNBUVRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C(C)C)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


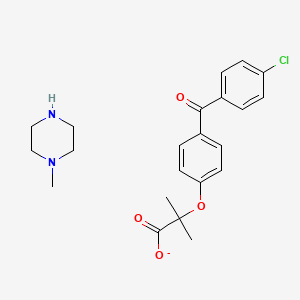
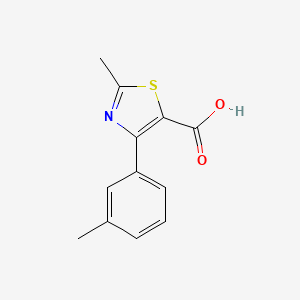
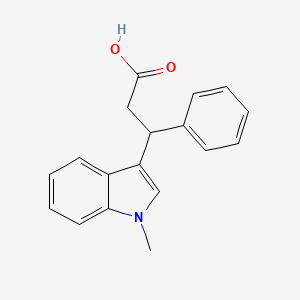
![N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12288298.png)
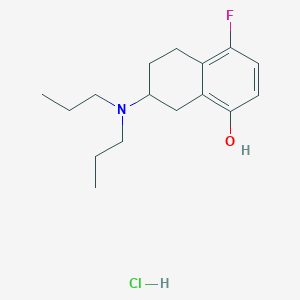
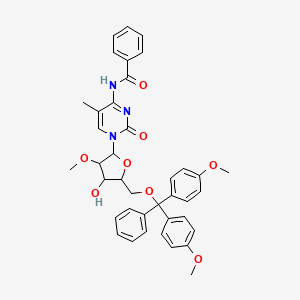
![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)
![3-[(4-Chlorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288320.png)
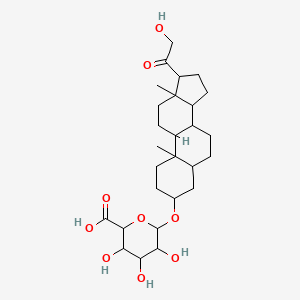
![7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate](/img/structure/B12288327.png)
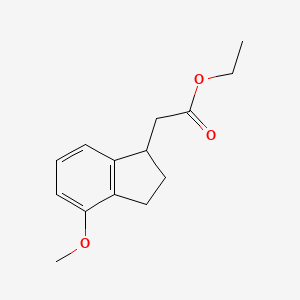
![5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol](/img/structure/B12288346.png)
